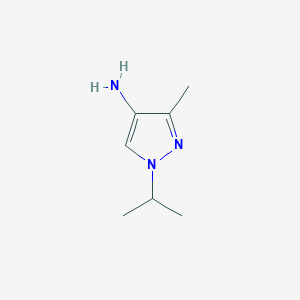

1-Isopropyl-3-methyl-1H-pyrazol-4-amine

Descripción

Significance of Pyrazole (B372694) Scaffold in Contemporary Organic and Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. nih.gov This designation stems from its versatile chemical nature and its presence in a multitude of biologically active compounds. nih.govproquest.com Pyrazole derivatives are integral components of several commercially successful drugs, demonstrating a wide spectrum of therapeutic applications. nih.govwikipedia.org

The chemical versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired biological activity and pharmacokinetic profiles. nih.govresearchgate.net The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. nih.gov

The pharmacological importance of this scaffold is underscored by the diverse biological activities exhibited by its derivatives. These activities include anti-inflammatory, antimicrobial, analgesic, anticancer, and antiviral properties. nih.govglobalresearchonline.netmdpi.com A significant number of pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial targets in oncology. nih.govnih.gov

Table 1: Examples of Marketed Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) |

| Ruxolitinib | Anticancer (JAK inhibitor) |

| Stanozolol | Anabolic steroid |

| Lenacapavir | Antiviral (HIV capsid inhibitor) |

| Axitinib | Anticancer (Kinase inhibitor) |

Source: nih.govwikipedia.org

Rationale for Research Focus on 1-Isopropyl-3-methyl-1H-pyrazol-4-amine as a Core Structure

The specific compound, this compound, serves as a valuable core structure in research due to the strategic combination of its substituents, each contributing to its potential as a building block for targeted drug design. While this compound is often an intermediate in more complex syntheses, the rationale for its use is rooted in the established structure-activity relationships of substituted pyrazoles.

The key structural features are:

The 4-Amino Group: The amino group at the C4 position is a critical pharmacophore. Aminopyrazoles are a well-studied class of compounds, and the 4-amino substitution, in particular, is known to be a key feature for potent kinase inhibitors. nih.govresearchgate.net This group can form crucial hydrogen bond interactions within the ATP-binding site of various kinases, anchoring the molecule to its target. nih.gov

The 1-Isopropyl Group: Substitution at the N1 position of the pyrazole ring is a common strategy to modulate a compound's properties. The isopropyl group is a relatively small, lipophilic moiety. Its introduction can enhance binding to hydrophobic pockets within a target protein, potentially increasing potency and selectivity. acs.orgnih.gov Research on other 1-isopropyl-substituted pyrazoles has demonstrated their effectiveness as, for instance, specific RET kinase inhibitors. acs.orgnih.gov

Therefore, this compound is investigated as a core structure because it combines the proven biological relevance of the 4-aminopyrazole scaffold with substituents that are known to favorably modulate pharmacokinetic and pharmacodynamic properties. It represents a versatile starting point for creating libraries of more complex molecules aimed at specific targets, particularly within the domain of protein kinase inhibitors. acs.org

Overview of Current Research Landscape Pertaining to 4-Aminopyrazoles and their Derivatives

The research landscape for 4-aminopyrazoles is both broad and active, reflecting the scaffold's utility in medicinal chemistry. nih.govontosight.ai These compounds are not only studied for their inherent biological activities but are also widely used as versatile intermediates for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net

A significant area of research focuses on the development of 4-aminopyrazole derivatives as protein kinase inhibitors. nih.gov For example, various derivatives have been designed and synthesized as potent inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. nih.gov The 4-amino moiety is often a key hinge-binding element in these inhibitor designs. Other research has explored derivatives as inhibitors for different kinases, such as RET kinase, which is relevant in certain types of cancer. acs.orgnih.gov

Beyond kinase inhibition, 4-aminopyrazoles have been investigated for other potential therapeutic applications. Studies have explored their use in developing compounds with anticonvulsant and analgesic properties. nih.govmdpi.com The hydrochloride salt form of 4-aminopyrazole is noted to enhance water solubility, which is a beneficial property for pharmacological studies. ontosight.ai

The synthetic chemistry of 4-aminopyrazoles is also a field of active research, with chemists developing novel and efficient routes to access these core structures and their derivatives. researchgate.net The ability to readily modify the 4-amino group allows for the creation of diverse libraries of compounds, such as ureas and thioureas, for screening against a wide range of biological targets. nih.gov

Table 2: Investigated Therapeutic Targets and Applications of 4-Aminopyrazole Derivatives

| Therapeutic Target / Application | Example |

|---|---|

| Protein Kinase Inhibition | Janus Kinases (JAKs), RET Kinase |

| Central Nervous System | Anticonvulsant Agents |

| Pain Management | Analgesic Agents |

| Industrial Applications | Keratin Dyes |

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1-propan-2-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUPMMXJWOXOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 1 Isopropyl 3 Methyl 1h Pyrazol 4 Amine

Reactions at the Amino Group (N-Derivatization)

The primary amino group at the C4 position of the pyrazole (B372694) ring is a key site for derivatization. Its nucleophilic character allows for a variety of reactions, including acylation, sulfonylation, alkylation, and condensation, leading to a wide array of functionalized pyrazole derivatives.

Acylation and Sulfonylation Reactions

The amino group of 4-aminopyrazoles readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can modify the electronic and steric properties of the molecule. For instance, the acylation of similar 4-aminopyrazole structures with reagents like 3-methylbenzoyl chloride proceeds efficiently in the presence of a base like pyridine (B92270) to yield the corresponding N-acylpyrazole derivative.

Sulfonylation of the amino group is another important transformation, typically achieved by reacting the aminopyrazole with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like triethylamine (B128534). In some cases, double sulfonylation can occur, where two sulfonyl groups are attached to the amino nitrogen, forming a di-sulfonylated product. For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile (B52724) with triethylamine leads to the formation of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com This highlights the reactivity of the amino group towards strong electrophiles.

Table 1: Examples of Acylation and Sulfonylation Reagents for Aminopyrazoles

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | 3-Methylbenzoyl chloride | Amide |

| Acylation | Acetic anhydride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Sulfonylation | Methanesulfonyl chloride | Sulfonamide |

Alkylation and Arylation Strategies (e.g., N-(3-fluorobenzyl) derivatives)

N-alkylation of the amino group introduces alkyl substituents, further diversifying the molecular structure. A common and effective method for this transformation is reductive amination. This process involves the initial formation of an imine or Schiff base by reacting the aminopyrazole with an aldehyde or ketone, followed by in-situ reduction of the C=N double bond to a C-N single bond. organic-chemistry.org Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or triethylsilane in the presence of a catalyst.

This strategy is employed in the synthesis of various N-substituted derivatives, including N-benzyl compounds. For example, the synthesis of N-(3-fluorobenzyl) derivatives can be achieved by reacting 1-isopropyl-3-methyl-1H-pyrazol-4-amine with 3-fluorobenzaldehyde, followed by reduction. This specific derivatization is of interest in medicinal chemistry for developing kinase inhibitors. nih.govresearchgate.net

N-arylation, the formation of a bond between the amino nitrogen and an aryl group, can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Formation of Imine and Schiff Base Derivatives

The condensation reaction between the primary amino group of this compound and various aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. umich.edu This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. The resulting C=N double bond of the azomethine group is a key feature of these derivatives. A wide range of aromatic and heteroaromatic aldehydes can be used in this reaction, allowing for the synthesis of a diverse library of pyrazole-based Schiff bases. umich.edu These compounds are not only stable final products but also serve as versatile intermediates for further transformations, such as reduction to secondary amines as seen in reductive amination strategies.

Reactions Involving the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle and can participate in various reactions, including the construction of fused heterocyclic systems and electrophilic substitution on the ring carbons.

Annulation Reactions to Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidin-4-amines)

The 4-amino-3-methyl-substituted pyrazole core is an excellent precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. ekb.eg This bicyclic system is an analog of purine (B94841) and is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.govorientjchem.org

The synthesis of the pyrazolo[3,4-d]pyrimidine ring system from 4-aminopyrazoles typically involves a cyclocondensation reaction with a reagent that provides the necessary atoms to form the pyrimidine (B1678525) ring. Various one-pot synthetic methods have been developed for this purpose. For example, reacting a 5-aminopyrazole (structurally analogous to a 4-aminopyrazole for this reaction) with N,N-substituted amides in the presence of PBr₃, followed by the addition of hexamethyldisilazane, can efficiently produce the corresponding pyrazolo[3,4-d]pyrimidine. semanticscholar.org Another approach involves the reaction of aminopyrazoles with formamide, which serves as the source for the additional carbon and nitrogen atoms needed to close the pyrimidine ring. ekb.eg These reactions build upon the existing pyrazole framework to create more complex, fused structures. researchgate.net

Table 2: Reagents for Pyrazolo[3,4-d]pyrimidine Synthesis from Aminopyrazoles

| Reagent(s) | Reaction Type | Reference |

| N,N-substituted amides / PBr₃ / Hexamethyldisilazane | One-pot cyclocondensation | semanticscholar.org |

| Formamide / Acetic anhydride | Cyclocondensation | ekb.eg |

| 4-amino-5-cyano-6-aryl-2-mercaptopyrimidine / Hydrazine (B178648) hydrate | Condensation | orientjchem.org |

Electrophilic Aromatic Substitution on the Pyrazole Core

The pyrazole ring can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the electronic effects of the existing substituents on the ring. In an unsubstituted pyrazole, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. scribd.comquora.com

However, in this compound, the C4 position is already substituted. The amino group at C4 is a powerful activating group and directs incoming electrophiles to the adjacent C5 position. The N1-isopropyl and C3-methyl groups also influence the ring's reactivity. Therefore, electrophilic substitution reactions such as halogenation (bromination, chlorination) or nitration are expected to occur predominantly at the C5 position. arkat-usa.orgresearchgate.netnih.gov For example, halogenation of pyrazoles typically occurs at the C4 position if it is free; if it is blocked, substitution may occur at other positions under more forcing conditions. researchgate.net The synthesis of 4-aminopyrazoles is often achieved through the nitration of a pyrazole at the C4 position, followed by reduction of the nitro group. arkat-usa.orgmdpi.com In the case of the title compound, the presence of the activating amino group makes the C5 position the primary target for electrophiles. encyclopedia.pubbyjus.com

Nucleophilic Substitution Reactions

The exocyclic amino group at the C4 position of the pyrazole ring is a key site for nucleophilic reactions. This functionality allows the molecule to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. A significant application of this reactivity is in the synthesis of fused heterocyclic systems, which are prominent scaffolds in many biologically active compounds. ekb.egrsc.org

One of the most common transformations is the cyclocondensation reaction with 1,3-dicarbonyl compounds or their equivalents. researchgate.netencyclopedia.pub For instance, reaction with β-ketoesters or β-diketones can lead to the formation of pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov These reactions typically proceed by initial nucleophilic attack of the pyrazole's amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration sequence. The synthesis of pyrazolo[3,4-d]pyrimidine, a bioisostere of the purine ring, is of particular interest in drug discovery. rsc.org

The general mechanism involves the amino group acting as a nucleophile to form an intermediate which then cyclizes to generate the fused bicyclic system. Various synthetic strategies, including conventional heating and microwave-assisted methods, have been employed to facilitate these transformations. researchgate.netnih.gov

| Electrophilic Reagent Class | Specific Example | Potential Product Type |

|---|---|---|

| β-Diketones | Acetylacetone (B45752) | Pyrazolo[3,4-d]pyrimidine |

| β-Ketoesters | Ethyl acetoacetate | Pyrazolo[3,4-d]pyrimidin-4-one |

| Acyl Chlorides | Benzoyl chloride | N-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)benzamide |

| Isocyanates/Isothiocyanates | Phenyl isocyanate | Urea (B33335)/Thiourea derivative |

Side-Chain Modifications at Isopropyl and Methyl Positions for Derivative Synthesis

Direct functionalization of the N-isopropyl and C-methyl groups on the this compound core presents a significant synthetic challenge. These saturated alkyl groups are generally inert and lack inherent reactivity for selective modification under standard laboratory conditions.

Modification of these positions typically relies on incorporating functionalized precursors during the initial synthesis of the pyrazole ring rather than post-synthetic modification. However, recent advances in C-H bond activation chemistry offer potential, albeit often complex, routes for direct functionalization. rsc.orgnih.gov For example, transition-metal-catalyzed C(sp³)–H functionalization adjacent to a nitrogen atom in a heterocycle is an emerging area of research. nih.gov Such methods could theoretically be applied to the isopropyl group, but would likely require careful selection of catalysts and directing groups to achieve regioselectivity and avoid competing reactions at other sites on the molecule. rsc.org

Similarly, functionalizing the C3-methyl group is difficult. While radical halogenation could be a possibility, it often lacks selectivity and can lead to a mixture of products. A more controlled approach would involve synthesizing the pyrazole ring from a precursor where the methyl group is already functionalized, for instance, starting with a β-ketone that has a handle for further chemistry.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the advanced derivatization of the pyrazole scaffold. rsc.orgmdpi.com While the amino group itself can participate in some coupling reactions, a more versatile approach involves converting the amine into a better leaving group, such as a halide or triflate, to enable a wider range of transformations.

A common synthetic pathway begins with the conversion of the 4-amino group to a diazonium salt, which can then be transformed into a 4-halo-pyrazole (e.g., 4-bromo or 4-iodo) via a Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com This 4-halopyrazole serves as a versatile intermediate for various palladium- or copper-catalyzed cross-coupling reactions. nih.govunl.pt

Key metal-catalyzed reactions applicable to the functionalization of a 4-halopyrazole derived from this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position. semanticscholar.org

Buchwald-Hartwig Amination: This reaction enables the formation of new C-N bonds by coupling the 4-halopyrazole with a wide variety of primary or secondary amines. researchgate.netresearchgate.netwikipedia.org This is a powerful method for synthesizing diverse 4-aminopyrazole derivatives.

Sonogashira Coupling: The coupling with terminal alkynes to introduce alkynyl moieties, which are valuable functional groups for further transformations in medicinal chemistry and materials science. unl.pt

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinylated side chains.

Stille Coupling: The use of organostannanes as coupling partners to form C-C bonds.

These reactions provide a modular approach to extensively diversify the pyrazole core at the C4 position, enabling the systematic exploration of structure-activity relationships. znaturforsch.com

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type (Functional Group at C4) |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 4-Aryl-pyrazole |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | 4-(Dialkyl/Aryl)amino-pyrazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-pyrazole |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-pyrazole |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Alkyl/Aryl-pyrazole |

Advanced Spectroscopic and Structural Characterization of 1 Isopropyl 3 Methyl 1h Pyrazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1H NMR and 13C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine derivatives.

In the ¹H NMR spectrum, the isopropyl group is readily identified by a characteristic septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The 3-methyl group on the pyrazole (B372694) ring typically appears as a singlet. The proton on the pyrazole ring (H-5) also produces a singlet. The amine (-NH₂) protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The signals for the isopropyl methyl carbons, the isopropyl methine carbon, the 3-methyl carbon, and the carbons of the pyrazole ring (C3, C4, and C5) appear at characteristic chemical shifts. The position of these signals confirms the substitution pattern on the pyrazole ring. researchgate.netresearchgate.net Theoretical NMR investigations and experimental data on substituted pyrazoles provide a basis for assigning these chemical shifts. researchgate.net

Table 4.1.1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous structures.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Isopropyl -CH(CH₃)₂ | ~4.3 - 4.5 | septet | ~48 - 50 |

| Isopropyl -CH(CH₃)₂ | ~1.3 - 1.5 | doublet | ~22 - 24 |

| Ring -CH₃ | ~2.0 - 2.2 | singlet | ~10 - 12 |

| Ring C-H (C5-H) | ~7.2 - 7.4 | singlet | ~125 - 130 |

| -NH₂ | ~3.5 - 4.5 (broad) | singlet | N/A |

| Ring C-CH₃ (C3) | N/A | N/A | ~145 - 150 |

| Ring C-NH₂ (C4) | N/A | N/A | ~120 - 125 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the isopropyl methine septet and the isopropyl methyl doublet would be observed, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the isopropyl methine proton to the methine carbon. youtube.comscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. It can reveal the spatial proximity between the isopropyl group and the pyrazole ring, for instance. researchgate.net

Table 4.1.2: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Key Expected Correlations |

|---|---|---|

| COSY | ¹H - ¹H | Isopropyl CH ↔ Isopropyl CH₃ |

| HSQC | ¹H - ¹³C (1-bond) | Isopropyl CH ↔ Isopropyl C |

| Ring CH₃ ↔ Ring C-CH₃ | ||

| HMBC | ¹H - ¹³C (2-3 bonds) | Isopropyl CH ↔ Pyrazole Ring C (at N1) |

| Ring CH₃ ↔ Pyrazole C3, C4 | ||

| NOESY | ¹H - ¹H (through space) | Isopropyl CH₃ ↔ Pyrazle H-5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₁₃N₃), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents. researchgate.net For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.orglibretexts.org Common fragmentation patterns for this molecule would include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ peak.

Loss of an isopropyl radical (•C₃H₇): A significant fragmentation leading to an [M-43]⁺ peak, due to the cleavage of the N-isopropyl bond.

Ring cleavage: The pyrazole ring itself can undergo cleavage, often involving the loss of N₂ or HCN, leading to a variety of smaller fragment ions. researchgate.net

Table 4.2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 139 | [M]⁺ | Molecular Ion |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical |

| 96 | [M - C₃H₇]⁺ | Loss of isopropyl radical (α-cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govnih.gov

N-H Stretching: The primary amine (-NH₂) group will show two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Absorptions for sp³ C-H bonds of the isopropyl and methyl groups will appear just below 3000 cm⁻¹. Aromatic-like C-H stretching from the pyrazole ring may appear just above 3000 cm⁻¹. libretexts.org

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which will give rise to absorption bands in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond of the amine is expected in the 1250-1350 cm⁻¹ range.

Table 4.3: Characteristic IR Absorption Frequencies for this compound Data based on typical functional group frequencies and spectra of similar compounds. nist.gov

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Alkyl (Isopropyl, Methyl) |

| 1590 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1500 - 1650 | C=N, C=C Stretch | Pyrazole Ring |

| 1370 - 1390 | C-H Bend | Isopropyl (doublet) |

| 1250 - 1350 | C-N Stretch | Aryl Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is an aromatic heterocycle, and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* transitions. researchgate.net The presence of the amino group (-NH₂), an auxochrome, on the pyrazole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity (hyperchromic effect) due to the delocalization of the nitrogen's lone pair of electrons into the ring system. nih.gov Additionally, n → π* transitions involving the non-bonding electrons on the nitrogen atoms are also possible, though they are often weaker in intensity. uzh.ch The exact position of the absorption maxima (λₘₐₓ) can be influenced by the solvent polarity. nih.gov

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. researchgate.netnih.gov This method provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity. For a derivative of this compound, XRD analysis would definitively establish the planarity of the pyrazole ring and the orientation of the isopropyl and methyl substituents relative to the ring. researchgate.net

Furthermore, XRD reveals how the molecules are arranged in the crystal lattice. The primary amine group is capable of forming intermolecular hydrogen bonds (N-H···N), which would likely be a dominant feature in the crystal packing, potentially forming dimers or extended networks. These non-covalent interactions play a crucial role in determining the physical properties of the solid. mdpi.commdpi.com

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, TLC)

Chromatographic methods are fundamental in the analysis of pyrazole derivatives, providing essential information on sample complexity, component identification, and purity. The selection of a suitable chromatographic technique and conditions is contingent upon the physicochemical properties of the specific pyrazole derivative under investigation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative purity analysis of pyrazole derivatives. Its high resolution and sensitivity make it ideal for separating complex mixtures and detecting trace impurities. A typical application involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of aminopyrazole derivatives, a common setup would utilize a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like acetic acid in water. This composition can be adjusted to achieve optimal separation of the target compound from any impurities. For instance, a method for the purity analysis of 3,4-dinitropyrazole, a related pyrazole compound, employed a Hypersil ODS2 column with a mobile phase of acetonitrile and 0.1% acetic acid at a volume ratio of 35:65. The flow rate was maintained at 1.0 mL/min, with UV detection at 260 nm. Such a method can be adapted for this compound, with adjustments to the mobile phase composition to suit its specific polarity.

Illustrative HPLC Parameters for Pyrazole Derivative Analysis:

| Parameter | Condition |

| Stationary Phase | Hypersil ODS2 (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / 0.1% Acetic Acid (v/v) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for the rapid, qualitative monitoring of reaction progress and for the preliminary assessment of purity. It is also instrumental in developing solvent systems for column chromatography. In the context of synthesizing pyrazole derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product.

For aminopyrazole compounds, silica (B1680970) gel plates (Silica gel 60 F254) are commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a relatively nonpolar solvent and a more polar solvent. The polarity of the eluent is optimized to achieve a good separation of the components, ideally with the product having a distinct retention factor (Rf) value. For example, in the purification of a pyrazole mixture, solvent systems such as dichloromethane (B109758) or a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 10-30%) have been effectively used. acs.org Another study reported the use of a 30:70 mixture of ethyl acetate and hexane for TLC analysis. acs.org

Typical TLC Conditions for Pyrazole Derivative Analysis:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase (Eluent) | Dichloromethane, Ethyl Acetate/Hexane mixtures |

| Visualization | UV light (254 nm) |

The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. It is characteristic of a compound in a specific solvent system and is used to identify components in a mixture.

In preparative applications, the solvent system developed using TLC can be directly translated to column chromatography for the isolation and purification of the target compound on a larger scale. For instance, a crude pyrazole mixture might first be subjected to column chromatography with a less polar solvent like dichloromethane to remove nonpolar impurities, followed by a more polar gradient of ethyl acetate in hexane to elute the desired aminopyrazole derivative. acs.org

Computational and Theoretical Investigations of 1 Isopropyl 3 Methyl 1h Pyrazol 4 Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. eurasianjournals.com By solving the Schrödinger equation, these methods can determine electronic structure, geometry, and energy, offering a detailed view of molecular characteristics from first principles. eurasianjournals.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. eurasianjournals.comresearchgate.net It is widely applied to pyrazole (B372694) derivatives to understand their structure, stability, and reactivity. eurasianjournals.com DFT calculations allow for the optimization of molecular geometry to find the most stable conformation, determination of electronic properties like orbital energies, and simulation of vibrational spectra. nih.govjcsp.org.pktandfonline.com

Key applications of DFT for pyrazole analogues include:

Geometry Optimization: DFT is used to predict the most stable three-dimensional arrangement of atoms in a molecule, including bond lengths and angles. For instance, in a study of 5-(4-fluorophenyl)-1H-pyrazol-3-amine, DFT calculations were performed to determine the optimized molecular crystal structure. tandfonline.com

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational modes to specific molecular motions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to molecular stability. researchgate.net Studies on pyrazole derivatives have used NBO analysis to understand the interactions between donor and acceptor orbitals. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter derived from DFT calculations that helps in assessing these properties. jcsp.org.pknih.gov

Table 1: Representative DFT-Calculated Properties for a Pyrazole Analogue

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.67 eV | Indicates electron-donating ability |

| LUMO Energy | -1.79 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.88 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 6.15 Debye | Measures molecular polarity and influences intermolecular interactions researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). jcsp.org.pk For pyrazole analogues, TD-DFT calculations help in understanding the electronic transitions between molecular orbitals upon absorption of light. researchgate.net This method can accurately predict the wavelength of maximum absorption (λmax) and the nature of the transitions (e.g., π→π*), which can be correlated with experimental spectroscopic data. jcsp.org.pkresearchgate.net

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. eurasianjournals.com In the context of drug design, MD simulations are used to explore the dynamic behavior and conformational flexibility of a ligand when bound to a biological target, such as a protein or enzyme. eurasianjournals.comrsc.org

For pyrazole analogues, MD simulations provide valuable information on:

Binding Stability: By simulating the ligand-protein complex over a period (e.g., 50-100 nanoseconds), researchers can assess the stability of the binding pose obtained from molecular docking. mdpi.comnih.govresearchgate.netnih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to check for significant conformational changes. mdpi.com

Interaction Analysis: MD simulations reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the target protein over the simulation time. mdpi.com

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to calculate the binding free energy, providing a more accurate estimation of the ligand's binding affinity. mdpi.com

Studies on various pyrazole derivatives have used MD simulations to validate their binding modes in targets like RET kinase, CDK2, and Heat Shock Protein 90α (Hsp90α), confirming the stability of the computationally predicted interactions. rsc.orgmdpi.comnih.gov

In Silico Mechanistic Studies of Reaction Pathways and Transformations

Computational methods are employed to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. nih.gov These in silico studies help chemists understand how pyrazole rings are formed and functionalized, aiding in the optimization of synthetic routes.

For instance, computational studies have been used to explore:

Cyclocondensation Reactions: The formation of the pyrazole ring often involves the cyclocondensation of compounds like 1,3-dicarbonyls or α,β-unsaturated ketones with hydrazines. mdpi.comnih.gov Theoretical calculations can elucidate the regioselectivity of these reactions and identify the most favorable reaction pathways.

[3+2] Cycloaddition Reactions: This is another common method for pyrazole synthesis. Computational models can map the potential energy surface of the reaction to explain its mechanism and stereochemical outcomes. organic-chemistry.org

Michael Reaction Mechanisms: The synthesis of certain complex pyrazole derivatives involves Michael addition steps, and computational analysis can clarify the mechanism of these transformations. nih.gov

By understanding these reaction mechanisms at a molecular level, chemists can devise more efficient and selective synthetic strategies for new pyrazole analogues. mdpi.com

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. eurasianjournals.comamazonaws.com This method is central to structure-based drug design and is widely used to screen potential drug candidates and understand their mechanism of action at a molecular level. researchgate.netmdpi.com

For pyrazole analogues, docking studies have been instrumental in identifying potential inhibitors for a wide range of protein targets, particularly protein kinases. mdpi.comnih.gov The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein (often obtained from the Protein Data Bank) and the pyrazole ligand are prepared for docking. nih.gov

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's active site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the active site amino acid residues. rsc.orgmdpi.com

Table 2: Examples of Molecular Docking Studies on Pyrazole Analogues

| Pyrazole Analogue Class | Protein Target | Key Interactions/Findings |

|---|---|---|

| Pyrazole-carboxamides | Carbonic Anhydrase I & II | Interactions with the zinc ion in the active site. nih.gov |

| Aminopyrimidinyl pyrazoles | Polo-like kinase 1 (PLK1) | Hydrogen bonds with hinge region residue CYS133. |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Cyclin-Dependent Kinase 2 (CDK2) | The compound fits into the active site, and its potency is supported by the docking model. nih.gov |

| General Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Ligands docked deeply within the binding pocket, forming hydrogen bonds with key residues like Ala807 in the hinge region. mdpi.comnih.gov |

Cheminformatics and Virtual Screening Applications

Cheminformatics combines chemistry, computer science, and information science to optimize drug discovery. It plays a crucial role in designing new compounds and predicting their properties before synthesis. psu.edu Virtual screening is a key application where large libraries of compounds are computationally evaluated to identify promising candidates. nih.govnih.gov

Key applications for pyrazole derivatives include:

Virtual Screening: High-throughput virtual screening (HTVS) of large chemical databases has been used to identify novel pyrazole-based inhibitors for targets like CDK8 and proteasomes. nih.govchemmethod.com This approach accelerates the discovery of new lead compounds. chemmethod.com

Prediction of Pharmacokinetic Properties (ADME): Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrazole analogues. amazonaws.comnih.gov This helps in the early identification of candidates with favorable drug-like properties. nih.gov

Drug-Likeness Evaluation: Rules such as Lipinski's Rule of Five are used to assess the "drug-likeness" of designed molecules. nih.gov These rules evaluate physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov

Table 3: Predicted ADME/Drug-Likeness Properties for a Set of Pyrazole Analogues

| Property | Range of Predicted Values | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight (MW) | 187–310 g/mol | < 500 |

| LogP (Lipophilicity) | 1.0–2.23 | < 5 |

| Hydrogen Bond Donors (HBD) | 1–4 | < 5 |

| Hydrogen Bond Acceptors (HBA) | 5–10 | < 10 |

| Topological Polar Surface Area (tPSA) | < 96 Ų | < 140 Ų |

Data sourced from a study on 44 pyrazole analogues. nih.gov

In Vitro Biological Activity Studies of 1 Isopropyl 3 Methyl 1h Pyrazol 4 Amine Derivatives

Enzyme Inhibition Assays

Derivatives of 1-isopropyl-3-methyl-1H-pyrazol-4-amine have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases, including cancer and inflammation.

Kinase Inhibition

The ability of these compounds to inhibit protein kinases, which are crucial regulators of cellular processes, has been a primary focus of research.

RET Kinase: A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines have been identified as potent inhibitors of the RET (Rearranged during Transfection) protein kinase. nih.govnih.gov One of the most promising compounds from this series, compound 7a, demonstrated efficient in vitro inhibition of RET kinase and exhibited good selectivity when tested against a panel of other kinases. nih.govnih.gov This compound also effectively inhibited the GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells at concentrations as low as 100 nM. nih.govnih.gov

CDK2: Pyrazolo[3,4-d]pyrimidine derivatives have been established as effective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. semanticscholar.org A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a pyrazole (B372694) scaffold, were identified as potent CDK2 inhibitors. nih.govnih.gov Among these, compound 15 emerged as the most potent, with a Ki value of 0.005 µM. nih.gov Another study on pyrazolopyrimidine derivatives identified compound 15 with an IC50 of 0.061 µM against CDK2/cyclin A2. semanticscholar.org

PI3 Kinase: While direct studies on this compound derivatives are limited, the broader class of pyrimidine (B1678525) derivatives has been investigated for PI3K inhibition. For instance, pyridopyrimidinones have been discovered as selective inhibitors of the H1047R PI3Kα mutant. nih.govacs.org

LRRK2: The 1H-pyrazole core has been utilized in the development of selective inhibitors for the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. Azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles have shown high potency and selectivity for this kinase. researchgate.net

Table 1: In Vitro Kinase Inhibition by this compound Derivatives and Related Compounds

| Compound/Derivative Class | Target Kinase | Activity | Cell Line/Assay | Reference |

| 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines (e.g., 7a) | RET | Efficient inhibition; Inhibition of ERK1/2 phosphorylation at 100 nM | In vitro kinase assay; MCF-7 cells | nih.govnih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (e.g., 15) | CDK2 | Ki = 0.005 µM | Kinase inhibition assay | nih.gov |

| Pyrazolopyrimidine derivative (15) | CDK2/cyclin A2 | IC50 = 0.061 µM | Enzyme inhibition assay | semanticscholar.org |

| Azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles | G2019S-LRRK2 | Potent and selective inhibition | Kinase inhibition assay | researchgate.net |

Amidohydrolase Inhibition

NAAA: Pyrazole derivatives have been explored as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). A novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been identified, with some compounds exhibiting low nanomolar inhibitory concentrations. nih.gov

Cyclooxygenase (COX) and Phosphodiesterase (PDE) Inhibition

COX: Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.govnih.govmdpi.comrsc.org One study reported a series of pyrazolo[3,4-d]pyrimidinone derivatives with significant COX-2 inhibitory activity, with compound 5k showing an IC50 of 0.27 µM and a high selectivity index. mdpi.com Another investigation of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids identified dual inhibitors of COX-2 and 5-LOX, with compound 8e displaying an IC50 of 1.837 µM for COX-2. nih.gov

PDE: Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase type 5 (PDE5). researchgate.net

In Vitro Anti-Proliferative and Cytotoxicity Assays against Cancer Cell Lines

The anti-cancer potential of this compound derivatives has been demonstrated through their cytotoxic effects on a range of human cancer cell lines.

Various pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have shown significant anti-proliferative activity against breast cancer (MCF-7), liver cancer (HepG-2), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines. nih.govekb.egresearchgate.net For instance, a study on pyrazole and pyrimidine derivatives reported IC50 values of 7.85 µM, 7.12 µM, and 9.77 µM for compound 4 against MCF-7, HepG-2, and HCT-116 cells, respectively. nih.gov Another study on 1,3,4-trisubstituted pyrazoles found a derivative that was potent against HepG2, MCF7, PC3, and HCT116 cell lines with IC50 values of 9.130 µM, 11.957 µM, 29.130 µM, and 8.913 µM, respectively. researchgate.net

Furthermore, the cytotoxicity of these derivatives has been evaluated against the human melanoma cell line G361. mdpi.com

Table 2: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Pyrazole derivative (Compound 4) | MCF-7 | 7.85 | nih.gov |

| Pyrazole derivative (Compound 4) | HepG-2 | 7.12 | nih.gov |

| Pyrazole derivative (Compound 4) | HCT-116 | 9.77 | nih.gov |

| 1,3,4-trisubstituted pyrazole derivative | MCF-7 | 11.957 | researchgate.net |

| 1,3,4-trisubstituted pyrazole derivative | HepG-2 | 9.130 | researchgate.net |

| 1,3,4-trisubstituted pyrazole derivative | HCT-116 | 8.913 | researchgate.net |

| 1,3,4-trisubstituted pyrazole derivative | PC-3 | 29.130 | researchgate.net |

| Pyrimidine derivative (Compound 67) | HCT-116 | 58.1 µg/mL | ekb.eg |

| Pyrimidine derivative (Compound 22) | PC-3 | 67.27 µg/mL | ekb.eg |

In Vitro Anti-Inflammatory Mechanisms and Assays

The anti-inflammatory properties of pyrazole derivatives are often attributed to their inhibition of key inflammatory enzymes like COX-2 and 5-lipoxygenase (5-LOX). nih.govmdpi.com In vitro studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives can dually inhibit COX-2 and 5-LOX. nih.gov Additionally, these compounds have been shown to inhibit the release of nitric oxide (NO), a pro-inflammatory mediator. nih.gov Mechanistic studies have also revealed that the anti-inflammatory effects can be linked to a significant reduction in the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com

In Vitro Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated promising broad-spectrum antimicrobial activity.

Antibacterial Activity: Numerous studies have reported the in vitro antibacterial activity of pyrazole derivatives against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus epidermidis, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. semanticscholar.orgnih.govresearchgate.netresearchgate.net For example, one study synthesized a series of pyrazole derivatives where some compounds exhibited high activity against E. coli and S. epidermidis with MIC values as low as 0.25 µg/mL. researchgate.net

Antifungal Activity: The antifungal potential of these compounds has also been well-documented. acs.orgresearchgate.netekb.eg A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent activity against a panel of seven phytopathogenic fungi. acs.orgekb.eg One compound, in particular, exhibited higher antifungal activity against all tested fungi than the commercial fungicide boscalid. acs.orgekb.eg Another study found a pyrazole derivative to be highly active against Aspergillus niger with an MIC of 1 µg/mL. researchgate.net

Table 3: In Vitro Antimicrobial Activity of this compound Derivatives

| Derivative Class | Microorganism | Activity (MIC) | Reference |

| Pyrazole derivative (Compound 3) | Escherichia coli | 0.25 µg/mL | researchgate.net |

| Pyrazole derivative (Compound 4) | Streptococcus epidermidis | 0.25 µg/mL | researchgate.net |

| Pyrazole derivative (Compound 2) | Aspergillus niger | 1 µg/mL | researchgate.net |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Various phytopathogenic fungi | Moderate to excellent | acs.orgekb.eg |

| Halogenoaminopyrazole derivatives | Bacillus subtilis | 0.007 - 0.062 µg/mL | nih.gov |

In Vitro Antiviral Activity (e.g., HIV replication, HSV-1, tobacco mosaic virus)

Derivatives of the pyrazole scaffold, a class of heterocyclic compounds, have demonstrated a broad spectrum of antiviral activities in various in vitro studies. mdpi.com These compounds have been investigated for their potential to inhibit the replication of a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus-1 (HSV-1), and plant-based viruses like the Tobacco Mosaic Virus (TMV). mdpi.comfrontiersin.org The versatility of the pyrazole ring allows for extensive chemical modifications, leading to the development of derivatives with specific and enhanced antiviral properties. novartis.com

Research into pyrazole-based compounds has identified them as promising candidates for antiviral drug development. researchgate.net For instance, certain pyrazole derivatives have been shown to be effective against HIV-1 replication. A study focused on methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate identified it as an inhibitor of HIV-1 in cell-based assays. mdpi.comsigmaaldrich.com This particular compound was found to be active in a dose-dependent manner and, importantly, does not belong to the three main classes of anti-HIV drugs, which is a significant advantage in the context of viral resistance. mdpi.com

In the realm of plant viruses, novel 1,5-disubstituted-4-pyrazole analogs containing 1,3,4-thiadiazole thioether moieties have been developed and tested against the Tobacco Mosaic Virus (TMV). frontiersin.org One compound, designated 5c-2, exhibited significant antiviral efficacy. frontiersin.org Its mechanism of action involves binding to the TMV coat protein (TMV-CP), which disrupts the self-assembly of the virus and breaks the integrity of its rod-shaped structure. This action ultimately renders the virion unable to infect the host plant. frontiersin.org

The following table summarizes the in vitro antiviral activity of selected pyrazole derivatives against TMV:

| Compound | Curative Activity (EC50 µg/mL) | Inactivation Activity (EC50 µg/mL) |

| 5c-2 | 284.2 | 62.2 |

| Data sourced from research on novel 1,5-disubstituted-4-pyrazole analogs. frontiersin.org |

Furthermore, the antiviral potential of pyrazole derivatives extends to other viral families. Studies have shown that certain N-acetyl 4,5-dihydropyrazole derivatives are active against the vaccinia virus at subtoxic concentrations. researchgate.net Other research has explored adamantane-pyrazole derivatives, which demonstrated antiviral activity against Foot and Mouth Disease Virus (FMDV) by targeting the 3C protease. nih.gov While specific data on this compound derivatives against HSV-1 is not extensively detailed in the provided context, the broad antiviral efficacy of the pyrazole scaffold suggests a potential area for future investigation. mdpi.comnovartis.com

Modulation of Cellular Signaling Pathways and Molecular Targets (e.g., GDNF-induced RET phosphorylation of ERK1/2)

The pyrazole and its fused heterocyclic derivatives, such as pyrazolopyrimidines, have emerged as a significant class of molecules capable of modulating key cellular signaling pathways, many of which are implicated in cancer. nih.gov A prominent target for these compounds is the REarranged during Transfection (RET) receptor tyrosine kinase. novartis.comnih.govnih.gov

Glial cell line-derived neurotrophic factor (GDNF) is a ligand that binds to the GFRα1 receptor, leading to the activation of RET. nih.govnih.gov This activation triggers the autophosphorylation of tyrosine residues on the RET kinase, which in turn initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol-3-kinase (PI3K/AKT) pathways. mdpi.comnih.govnih.gov These pathways are crucial for cell survival, proliferation, and differentiation. nih.gov

Several pyrazolo[1,5-a]pyrimidine and pyrazoloadenine derivatives have been identified as potent and selective inhibitors of RET kinase. novartis.comnih.gov These compounds function by competing with ATP for binding to the kinase domain of the RET receptor, thereby preventing its phosphorylation and subsequent activation of downstream signaling. For example, the pyrazolopyrimidine core can form hydrogen bonds with key amino acid residues in the hinge region of the RET kinase active site. nih.gov

A fragment-based discovery approach led to the identification of a pyrazoloadenine compound, 8p , as a highly selective RET inhibitor. nih.gov This compound demonstrated sub-nanomolar inhibitory concentration (IC50) against RET kinase and high potency in a RET-fusion driven non-small cell lung carcinoma (NSCLC) cell line. nih.gov

The table below illustrates the inhibitory activity of compound 8p on RET and its effect on a cancer cell line.

| Compound/Cell Line | Target/Cell Type | IC50 / EC50 (µM) |

| 8p | RET Kinase | 0.00032 |

| 8p | LC-2/ad (RET-CCDC6 fusion) | 0.016 |

| 8p | A549 (Control) | 5.92 |

| Data from a study on pyrazoloadenine inhibitors of the RET oncoprotein. nih.gov |

The inhibition of GDNF-induced RET phosphorylation has significant therapeutic implications. Overactivation of the GDNF/RET signaling pathway is an oncogenic driver in various cancers, including lung and thyroid carcinomas. frontiersin.orgnovartis.comnih.gov By blocking this pathway, pyrazole-based inhibitors can effectively suppress tumor growth. For instance, the pyrazolo[1,5-a]pyrimidine compound WF-47-JS03 (1) was found to be a potent RET kinase inhibitor with high selectivity over other kinases like KDR. novartis.com In vivo studies showed that this compound induced strong regression of RET-driven tumors. novartis.com

The ability of compounds with a pyrazole core to inhibit RET kinase demonstrates their potential to modulate critical cellular signaling pathways involved in cancer pathogenesis. This targeted inhibition of pathways like the GDNF-induced RET phosphorylation of ERK1/2 highlights a key area of the biological activity of these derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Influence of Substituents on Biological Potency and Selectivity

The substituents at the N-1, C-3, and C-4 positions of the pyrazole (B372694) core are pivotal in defining the molecule's interaction with biological targets. researchgate.netmdpi.com Modifications to the isopropyl, methyl, and amino groups can drastically alter the compound's efficacy and target specificity.

Binding Affinity : The branched, hydrophobic nature of the isopropyl group can facilitate favorable van der Waals interactions within hydrophobic pockets of target proteins. mdpi.com Its specific size and shape can be optimal for fitting into certain active sites, thereby enhancing binding affinity compared to smaller (e.g., methyl) or larger, bulkier groups which might cause steric hindrance. researchgate.net

Table 1: Impact of N-1 Substituent on Lipophilicity and Potency (Illustrative Data)

| N-1 Substituent | clogP (Calculated) | Relative Potency | Rationale |

| -H | 0.8 | Low | Lacks hydrophobic interaction; potential tautomerization. |

| -CH₃ (Methyl) | 1.2 | Moderate | Provides some hydrophobic character. |

| -CH(CH₃)₂ (Isopropyl) | 1.9 | High | Optimal size and lipophilicity for specific hydrophobic pocket. |

| -C(CH₃)₃ (tert-Butyl) | 2.5 | Moderate-Low | May introduce steric clash, reducing binding affinity. |

The position of substituents on the pyrazole ring is critical for determining biological activity. researchgate.net The methyl group at the C-3 position has a significant impact:

Electronic Effects : As an electron-donating group, the methyl substituent can increase the electron density of the pyrazole ring, potentially influencing its ability to participate in hydrogen bonding or other electronic interactions with a target receptor. researchgate.net

Steric Influence : The C-3 position is adjacent to the key N-2 and C-4 atoms. A methyl group at C-3 can influence the conformation of the adjacent C-4 amino group, orienting it for optimal interaction with a biological target. Substituting the methyl group with larger alkyl groups could lead to a loss of activity due to steric hindrance, while replacement with hydrogen might eliminate a crucial contact point. researchgate.net Studies on various pyrazole derivatives have shown that small alkyl groups at this position are often favorable for activity. mdpi.com

The 4-amino group is a versatile functional handle that can be modified to fine-tune the compound's properties. It often acts as a key hydrogen bond donor or as a point for attaching other functional groups. nih.govresearchgate.net

Hydrogen Bonding : The primary amine (-NH₂) can form crucial hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in an enzyme's active site, which is often a major contributor to binding energy. nih.gov

Derivatization : Converting the amino group into amides, sulfonamides, or Schiff bases can lead to significant changes in activity. nih.govmdpi.com Acylation, for instance, can introduce new interaction points, alter solubility, and modulate the electronic properties of the pyrazole system. Such derivatization is a common strategy to explore the chemical space around a lead compound and improve its drug-like properties. mdpi.comacs.org For example, creating amide derivatives can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and larger substituent groups that can probe deeper into a binding pocket. rsc.org

Ligand Efficiency and Lipophilic Efficiency Metrics in Compound Optimization

In modern drug discovery, optimizing potency alone is insufficient. Efficiency metrics are used to ensure that gains in potency are achieved in a structurally and physicochemically efficient manner. csmres.co.uk

Ligand Efficiency (LE) : This metric relates the binding energy of a compound to its size (typically measured by the number of non-hydrogen atoms, HA). It is calculated as: LE = -ΔG / HA A higher LE value (often targeted > 0.3) indicates that a molecule achieves high affinity with a relatively small number of atoms, making it an efficient binder and a good starting point for optimization. sciforschenonline.orgresearchgate.net

Lipophilic Efficiency (LLE) : LLE, also known as LipE, assesses the balance between potency (pIC₅₀ or pKᵢ) and lipophilicity (logP or logD). It is calculated as: LLE = pIC₅₀ - logP This metric is crucial for avoiding the common pitfall of increasing potency simply by adding greasy, lipophilic groups, which can negatively impact solubility, selectivity, and metabolic stability. sciforschenonline.orgresearchgate.net An LLE value between 5 and 7 is often considered ideal for drug candidates, indicating that potency is being driven by specific, high-quality interactions rather than non-specific hydrophobicity. csmres.co.uknih.gov During optimization, maintaining or increasing LLE is a key goal. researchgate.net

Computational SAR Models (e.g., Topomer CoMFA, 2D-QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are invaluable for predicting the activity of novel compounds and understanding the key structural features required for potency.

2D-QSAR : These models correlate biological activity with 2D structural descriptors like molecular weight, logP, and topological indices. nih.govej-chem.org For a series of pyrazole analogs, a 2D-QSAR equation might look like: pIC₅₀ = a(logP) - b(Molecular Volume) + c*(Indicator_Variable) + d Such models can highlight the general importance of properties like lipophilicity and molecular size. shd-pub.org.rsnih.gov

3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide more detailed insights by analyzing the 3D steric and electrostatic fields around the molecules. researchgate.netresearchgate.netmdpi.com

CoMFA : Generates 3D contour maps that show regions where steric bulk is favorable (green contours) or unfavorable (yellow contours), and where positive (blue contours) or negative (red contours) electrostatic potential is beneficial for activity. mdpi.comnih.gov For 1-isopropyl-3-methyl-1H-pyrazol-4-amine, a CoMFA model might show a green contour near the isopropyl group, indicating that the hydrophobic pocket of the target accommodates this bulk, and a blue contour near the 4-amino group, suggesting a favorable interaction with an electron-rich residue in the target. researchgate.net

Topomer CoMFA : This is a newer technique that combines the strengths of 2D and 3D QSAR. It breaks molecules into fragments and generates a 3D model of the activity contribution of each fragment based on its steric and electrostatic fields, avoiding the need for manual alignment of the molecules. imist.ma

Table 2: Common Descriptors in QSAR Models for Pyrazole Derivatives

| Model Type | Descriptor Examples | Information Provided |

| 2D-QSAR | clogP, Molecular Weight, Number of H-bond donors/acceptors, Topological Polar Surface Area (TPSA) | General relationships between physicochemical properties and activity. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond Donor/Acceptor Fields | 3D spatial regions where specific properties enhance or diminish biological activity. researchgate.netmdpi.com |

Mechanistic Insights from SAR Studies

SAR studies provide more than just a list of potent compounds; they offer profound mechanistic insights into how these molecules interact with their biological targets. rsc.org

For this compound and its analogs, SAR data can reveal:

Key Pharmacophore Elements : The analysis identifies the essential features for activity: the N-1 hydrophobic group, the C-3 methyl group for steric and electronic tuning, and the C-4 amino group as a critical hydrogen bonding element.

Binding Mode Hypothesis : By observing how structural changes affect potency, a hypothetical binding mode can be constructed. For instance, the high potency associated with the N-1 isopropyl group suggests its insertion into a well-defined hydrophobic pocket. The necessity of the 4-amino group strongly implies it acts as a hydrogen bond donor to a specific acceptor residue on the target protein. nih.gov

Selectivity Drivers : Comparing SAR across different targets can reveal features that drive selectivity. A substituent that enhances binding to one target might cause a steric clash in the active site of another, providing a basis for designing highly selective inhibitors. nih.gov

These mechanistic insights, often validated through molecular docking and X-ray crystallography, are the ultimate goal of SAR exploration, enabling the rational design of superior therapeutic agents. nih.gov

Medicinal Chemistry Applications: 1 Isopropyl 3 Methyl 1h Pyrazol 4 Amine As a Privileged Scaffold for Drug Discovery

Design and Synthesis of Novel Therapeutic Agents

The 1-isopropyl-3-methyl-1H-pyrazol-4-amine core is a versatile starting point for creating diverse molecular architectures. The amino group at the 4-position provides a convenient handle for further chemical modifications, allowing for the synthesis of large libraries of compounds. These derivatives have been extensively explored for various therapeutic applications, demonstrating the scaffold's broad biological potential. mdpi.com

Development of Enzyme Inhibitors (e.g., kinase inhibitors)

The pyrazole (B372694) scaffold is a key component in the design of numerous enzyme inhibitors, particularly protein kinase inhibitors, which are crucial in oncology research. nih.gov The altered activity of protein kinases is a major focus in cancer research, and small molecule inhibitors are a primary therapeutic strategy. nih.gov

Derivatives of the pyrazole core have been shown to be effective inhibitors of several kinases. For instance, a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were designed and synthesized as potent inhibitors of the RET protein kinase, a key target in certain types of cancer. acs.org One of the most promising compounds from this series demonstrated efficient inhibition of the enzyme in vitro and good selectivity when tested against a panel of other kinases. acs.org Furthermore, it was shown to inhibit RET phosphorylation in breast cancer cells at nanomolar concentrations. acs.org

The pyrazol-4-yl urea (B33335) structure is another important motif found in multi-targeted kinase inhibitors. AT9283, a compound identified through fragment-based discovery, incorporates this core and acts as a potent inhibitor of Aurora A and Aurora B kinases, which are key regulators of mitosis. nih.govresearchgate.net In addition to Aurora kinases, AT9283 also inhibits other kinases like JAK2 and Abl (T315I), demonstrating the scaffold's potential for developing multi-targeted agents. nih.govresearchgate.net

The table below summarizes examples of kinase inhibitors developed from pyrazole scaffolds.

| Compound/Series | Target Kinase(s) | Therapeutic Area |

| 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | RET protein kinase | Cancer |

| AT9283 (Pyrazol-4-yl urea derivative) | Aurora A, Aurora B, JAK2, Abl (T315I) | Cancer |

| Golidocitinib (AZD4205) | JAK1 | T-cell lymphoma |

Exploration of Anti-Infective Agents

The rise of antimicrobial resistance has created an urgent need for novel anti-infective agents. researchgate.net Pyrazole derivatives have shown significant promise in this area, exhibiting a broad spectrum of activity against various pathogens. mdpi.comjocpr.com

Aminopyrazole derivatives, in particular, have demonstrated notable antibacterial and antifungal properties. mdpi.com Studies have shown that certain 3-aminopyrazole (B16455) compounds exhibit high activity against bacterial strains such as B. subtilis, S. pneumoniae, and E. coli, as well as fungal strains. mdpi.com A collection of novel pyrazole derivatives featuring a trifluoromethyl phenyl group were found to be highly potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Two compounds from this series were particularly effective, showing a bactericidal effect in time-kill assays and activity against non-growing persister cells. nih.gov

Beyond antibacterial applications, the pyrazole scaffold has been investigated for other anti-infective roles. Researchers have synthesized pyrazoline derivatives and tested them for antimycobacterial activity, with some compounds showing efficacy against various strains of M. tuberculosis. nih.gov Additionally, inspired by known pyrazole-based HIV inhibitors, screening of pyrazole compound libraries has led to the discovery of new hits that inhibit HIV-1 replication. nih.gov One lead compound, methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate, was found to act through a mode of action different from the main classes of anti-HIV drugs, which is significant in the context of viral resistance. nih.gov

| Pyrazole Derivative Class | Target Pathogen(s) | Type of Agent |

| 3-Aminopyrazoles | B. subtilis, S. pneumoniae, E. coli, Fungi | Antibacterial, Antifungal |

| Trifluoromethyl phenyl derived pyrazoles | Gram-positive bacteria (including MRSA) | Antibacterial |

| N1-nicotinoyl-3-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-2-pyrazolines | M. tuberculosis | Antimycobacterial |

| Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate | HIV-1 | Antiviral |

Investigation of Anti-Inflammatory Lead Candidates

Inflammation is a key factor in a multitude of diseases, and pyrazole-containing compounds have long been recognized for their anti-inflammatory properties. nih.govnih.gov The pyrazolone (B3327878) structural motif is a critical component of several drugs with anti-inflammatory activity. nih.gov

Research has shown that various substituted pyrazoline derivatives possess promising anti-inflammatory potential. nih.gov For example, a series of 1,3,5-trisubstituted pyrazolines bearing benzene (B151609) sulfonamides were synthesized and evaluated, with several compounds demonstrating significant anti-inflammatory activity. nih.gov The mechanism of action for some pyrazole-based anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). nih.gov The structural features of the pyrazole scaffold allow it to act as a selective inhibitor for enzymes like p38 MAP kinase, which plays a crucial role in inflammatory responses.

Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-Based Drug Discovery (FBDD) has become an established and powerful alternative to traditional high-throughput screening for identifying novel drug candidates. researchgate.net This approach involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. mdpi.com The pyrazole scaffold is well-suited for FBDD due to its relatively small size, synthetic tractability, and ability to form key interactions with protein targets. nih.gov

The discovery of the multi-targeted kinase inhibitor AT9283 is a prime example of the successful application of FBDD with a pyrazole core. nih.govresearchgate.net The process began with the identification of a pyrazole-benzimidazole fragment that bound to Aurora A kinase. nih.gov Through structure-based optimization, guided by X-ray crystallography, this initial weak-binding fragment was developed into a highly potent dual inhibitor of Aurora A and Aurora B kinases. nih.gov

Once a promising hit is identified, lead optimization is crucial to enhance its efficacy, selectivity, and pharmacokinetic properties. acs.org Structure-activity relationship (SAR) studies are central to this process. For pyrazole derivatives, SAR investigations have provided valuable insights into how different substituents on the pyrazole ring affect biological activity. acs.org For example, in the development of antitrypanosomal agents, introducing various substituents at different positions of a 5-phenylpyrazolopyrimidinone core revealed that the size and electronic properties of the substituents significantly impacted the compound's potency. acs.org This iterative process of design, synthesis, and testing allows for the refinement of lead compounds to produce candidates with improved therapeutic potential.

Patent Landscape and Academic Innovations in Medicinal Chemistry

The significant therapeutic potential of pyrazole derivatives is reflected in a robust patent landscape. Numerous patents have been filed covering the synthesis of novel pyrazole compounds and their applications as therapeutic agents, indicating strong commercial interest in this scaffold. google.comgoogle.com These patents often claim specific substitution patterns on the pyrazole ring that confer activity against particular biological targets.

Academic research continues to drive innovation in the field, with many publications detailing new synthetic methodologies, biological evaluations, and mechanistic studies of pyrazole-based compounds. mdpi.comnih.govacs.org This ongoing research expands the chemical space around the pyrazole core and uncovers new therapeutic possibilities. The synergy between academic discovery and industrial development is crucial for translating the potential of scaffolds like this compound into new medicines.

Applications in Chemical Biology and Materials Science

Chemical Biology Probes and Tools Derived from the Pyrazole (B372694) Scaffold

The pyrazole scaffold is widely recognized in medicinal chemistry and drug discovery as a "privileged structure" due to its synthetic accessibility and favorable drug-like properties. nih.gov This framework is a cornerstone in the development of small molecule inhibitors for protein kinases (PKIs), which are crucial targets in oncology research. nih.gov The pyrazole ring system can act as a bioisostere of adenine, enabling it to simulate the key interactions of ATP within the hinge region of a kinase's active site. researchgate.net

Research has focused on designing pyrazole-based compounds to achieve high potency and selectivity for specific kinases. Modifications to the pyrazole core are crucial for enhancing binding affinity and tailoring the inhibitor to a particular target. nih.gov For instance, derivatives of the aminopyrazole scaffold are actively investigated as kinase inhibitors. A notable example is a compound featuring a 5-aminopyrazole-4-carboxamide core with a 1-isopropyl substituent, which was identified as a novel and specific inhibitor of REarrange during Transfection (RET) kinase. nih.gov Activating mutations of RET kinase are common in certain human cancers, making selective inhibitors valuable tools for both research and potential therapeutics. nih.gov In one study, this compound proved potent not only against wild-type RET but also against its gatekeeper mutant (V804M), which often confers resistance to other inhibitors. nih.gov